N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine
Description
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexyl group attached to a 3,3,5-trimethylcyclohexane backbone. This compound is structurally related to derivatives of 3,3,5-trimethylcyclohexan-1-amine, a base amine (C₉H₁₉N, MW: 141.25 g/mol ), modified with various substituents to alter physicochemical and functional properties.
Properties
CAS No. |
36132-73-7 |
|---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
N-cyclohexyl-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H29N/c1-12-9-14(11-15(2,3)10-12)16-13-7-5-4-6-8-13/h12-14,16H,4-11H2,1-3H3 |
InChI Key |
UEXRTEWQAUVZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3,3,5-Trimethylcyclohexanone
This method involves reacting 3,3,5-trimethylcyclohexanone with cyclohexylamine in the presence of a reducing agent.
- Substrate Preparation : 3,3,5-Trimethylcyclohexanone is synthesized via selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Xu et al. (2021) achieved a 98.1% yield using RANEY® Nickel in tetrahydrofuran (THF) under solvent-free conditions.
- Reductive Amination : The ketone is combined with cyclohexylamine and hydrogenated under catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|
| RANEY® Ni | THF | 80 | 10 | 95 | |
| Pd/C (5%) | Ethanol | 60 | 5 | 88 | |
| Ru/Al₂O₃ | Toluene | 100 | 15 | 92 |
- RANEY® Nickel offers cost-effectiveness and high selectivity.
- Noble metal catalysts (Pd, Ru) require lower pressures but higher temperatures.
Catalytic Hydrogenation of Imine Intermediates
Imines derived from 3,3,5-trimethylcyclohexanone and cyclohexylamine are hydrogenated to the target amine.
- Imine Formation : Cyclohexylamine reacts with 3,3,5-trimethylcyclohexanone in a dehydration step, often using molecular sieves or azeotropic distillation.
- Hydrogenation : The imine is reduced under H₂. WO2014086039A1 reports high yields (90–95%) using ruthenium catalysts in alkaline conditions.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ru/C | 50 | 120 | 93 | |
| Pt/C | 30 | 100 | 89 |
- Alkaline conditions may deactivate catalysts via cyanide detachment.
- Byproducts like 3,3,5-trimethylcyclohexanol form if reaction parameters are suboptimal.
Transfer Hydrogenation with Non-Noble Metal Catalysts
Copper-based systems enable transfer hydrogenation using alcohols or formic acid as hydrogen donors.
- Koppadi et al. (2019) demonstrated Cu/SiO₂ catalysts for selective C=C bond reduction in α,β-unsaturated ketones. Applied to isophorone derivatives, this method achieves 85–90% yields at 80°C.
Electrochemical Hydrogenation
Sales et al. (2019) utilized cucurbituril as an inverse phase-transfer catalyst for electrocatalytic hydrogenation of isophorone derivatives. This method achieved a 12% yield increase compared to conventional approaches.
- Electrolyte : Aqueous H₂SO₄
- Voltage : -1.2 V vs. Ag/AgCl
Summary of Optimal Routes
| Method | Catalyst | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Reductive Amination | RANEY® Ni | 95 | High | Industrial |
| Imine Hydrogenation | Ru/C | 93 | Moderate | Pilot-Scale |
| Transfer Hydrogenation | Cu/SiO₂ | 90 | High | Lab-Scale |
- Solvent Choice : THF enhances selectivity in RANEY® Ni systems.
- Catalyst Recycling : WO2014086039A1 highlights amine recovery via distillation, improving process sustainability.
Chemical Reactions Analysis
Urea Formation with Isocyanates
In polymer chemistry, the amine group reacts with aliphatic polyisocyanates to form N-substituted urea linkages. For example:
This reaction is critical in synthesizing moisture-curable coatings, where the compound acts as a chain extender. When combined with HDI isocyanurate trimers and uretdione-based polyisocyanates, it forms asymmetric urea polymers with terminal alkoxysilanes .
Derivatization via Alkylation and Acylation
The primary amine undergoes alkylation with alkyl halides (e.g., ethyl iodide) to produce N-ethyl derivatives, as seen in analogs like N-ethyl-3,3,5-trimethylcyclohexan-1-amine . Acylation with acetyl chloride yields amides, though steric hindrance from the 3,3,5-trimethyl groups moderates reaction rates.
Reactivity Trends :
-
Alkylation : Proceeds efficiently in polar aprotic solvents (DMF, THF) at 60–80°C .
-
Acylation : Requires activated acylating agents (e.g., acetyl chloride over acetic anhydride) due to steric effects.
Stability and Reaction Limitations
Scientific Research Applications
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and molecular features of N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine with its analogs:
Key Observations:
- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller substituents like ethoxyethyl or methoxypropane. This may reduce reactivity in nucleophilic reactions or catalytic processes .
- Polarity: Polar substituents (e.g., ethoxyethyl) enhance solubility in polar solvents, whereas the cyclohexyl group increases hydrophobicity, favoring nonpolar environments.
- Functional Diversity: IPDA’s diamine structure enables crosslinking in polymer applications , a feature absent in monoamine analogs.
Catalytic Cleavage of C(sp³)–C(sp³) Bonds
In , N,N-dibutyl-3,3,5-trimethylcyclohexan-1-amine (65a) undergoes CuCl-catalyzed oxidative cleavage under air (30 bar) to yield 3,3,5-trimethylcyclohexanone (93% yield). This highlights the influence of substituents on reactivity:
- Bulky groups like cyclohexyl may slow reaction rates due to steric shielding of reactive sites.
- Polar substituents (e.g., ethoxyethyl) could stabilize intermediates via hydrogen bonding or dipole interactions .
Amination Reactions
describes the synthesis of N-Cyclohexyl-3,5-dimethylpyrazole via copper-catalyzed C–H amination of cyclohexane.
Biological Activity
N-Cyclohexyl-3,3,5-trimethylcyclohexan-1-amine is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article will explore its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with multiple methyl groups and an amine functional group. The chemical formula is , and its structural representation can be summarized as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of certain receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways. This modulation can influence mood regulation and cognitive functions.
Biological Activity Overview
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on rodent models. Results indicated significant alterations in behavior consistent with changes in dopaminergic activity, suggesting potential applications in treating disorders such as depression or anxiety.
- Cytotoxicity Assessment : In vitro experiments conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. The mechanisms were linked to apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.
- Antimicrobial Activity : Research exploring the antimicrobial properties revealed that this compound showed inhibitory effects against several pathogenic bacteria. This activity suggests possible applications in developing new antimicrobial agents.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on cyclohexane ring protons (δ 1.2–2.2 ppm) and amine protons (δ 3.7–4.0 ppm). Methine protons (e.g., 3,3,5-trimethyl groups) show splitting patterns sensitive to steric hindrance .
- MS (EI) : Look for molecular ion peaks (e.g., m/z 178 [M⁺]) and fragmentation patterns (e.g., loss of methyl groups) .
- X-ray Crystallography : Resolve chair conformations of the cyclohexane ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Key Insight : Discrepancies in NMR coupling constants (e.g., J = 8.9–11.9 Hz for ¹³C signals) may indicate conformational flexibility, necessitating dynamic NMR or computational validation .
Advanced Research Questions
How can computational methods resolve contradictions in stereochemical assignments for this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and compare with experimental data. For example, torsion angles (e.g., 75.33° for methoxy groups) influence steric strain and spectral splitting .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria. Polar solvents stabilize chair-to-boat transitions, altering NOESY cross-peaks .
Case Study : In iso phoronediamine analogs (e.g., 3,3,5-trimethylcyclohexanamine), MD simulations reconciled conflicting X-ray and NMR data by identifying temperature-dependent ring puckering .
What mechanistic insights explain variable yields in amination reactions involving cyclohexane derivatives?
Q. Methodological Answer :
- Side Reactions : Competing pathways (e.g., over-oxidation to cyclohexanol) reduce yields. Monitor by GC-MS for byproducts like cyclohexanone .
- Catalyst Deactivation : Cu(I) aggregation in non-polar solvents lowers efficiency. Additives (e.g., 1,10-phenanthroline) improve dispersion and longevity .
Q. Experimental Optimization :
- Temperature : Reactions at 80–100°C balance kinetics and side-product formation.
- Substrate Ratio : Excess amine (1.5–2.0 equiv) drives equilibrium toward product .
How do steric and electronic effects influence the compound’s intermolecular interactions in crystal packing?
Q. Methodological Answer :
- Hydrogen Bonding : The amine group forms N–H⋯O bonds with adjacent molecules, creating 1D chains. Substituents (e.g., 3,3,5-trimethyl groups) disrupt packing density, reducing melting points .
- Van der Waals Forces : Bulky cyclohexyl groups increase lattice energy, favoring crystalline over amorphous phases.
Q. Structural Comparison :
| Substituent | Hydrogen Bonds per Molecule | Melting Point (°C) |
|---|---|---|
| 3,3,5-Trimethyl | 1–2 | 120–125* |
| Unsubstituted | 3–4 | 150–155 |
| *Predicted based on analogous structures. |
Contradiction Analysis in Literature
Example : Conflicting reports on catalytic efficiency in C-H amination (44% vs. <30% yields) may arise from:
Impurity in Substrates : Trace moisture deactivates Cu(I) catalysts.
Oxygen Sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility .
Q. Resolution Strategy :
- Replicate reactions under strictly anhydrous conditions.
- Use internal standards (e.g., deuterated cyclohexane) for quantitative NMR yield calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
